molecular formula C7H14O2 B2631106 2-(Cyclobutylmethoxy)ethan-1-ol CAS No. 63659-46-1

2-(Cyclobutylmethoxy)ethan-1-ol

Cat. No.: B2631106
CAS No.: 63659-46-1
M. Wt: 130.187
InChI Key: HQRBHMWLDLKXSP-UHFFFAOYSA-N
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Description

“2-(Cyclobutylmethoxy)ethan-1-ol” is a chemical compound with the molecular formula C7H14O2 . It has a molecular weight of 130.19 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H14O2/c8-4-5-9-6-7-2-1-3-7/h7-8H,1-6H2 . This code gives a precise description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Other physical and chemical properties like boiling point, melting point, etc., are not available.

Scientific Research Applications

Novel Brominated Flame Retardants

Research on novel brominated flame retardants (NBFRs) in various environments showcases the evolving landscape of chemical applications in safety and environmental science. This review emphasizes the necessity for comprehensive studies on the occurrence, environmental fate, and toxicity of NBFRs, highlighting the lack of data for numerous compounds and urging the development of analytical methods encompassing all NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Lignin Acidolysis

An investigation into the acidolysis of lignin model compounds provides insight into the chemical processes that could be relevant for understanding the behavior of complex organic molecules, including potentially 2-(Cyclobutylmethoxy)ethan-1-ol. The study offers a detailed examination of reaction mechanisms, suggesting the significance of the γ-hydroxymethyl group in these processes (Yokoyama, 2015).

Ionic Liquid Membranes for Gas Separations

The exploration of stabilized room temperature ionic liquid membranes (SILMs) for gas separations touches on the innovation in material science and separation technology. This research outlines the performance benchmarks for SILMs and identifies future research directions, including the use of RTILs with smaller molar volumes, which could relate to the investigation and application of various organic compounds in separations (Scovazzo, 2009).

Mechanisms for NH3 and N2H4 Formation

The review of reactions forming ammonia and hydrazine from Fe(DMeOPrPE)2N2 underlines the complexity of chemical reactions and the importance of understanding reaction mechanisms, which could be analogous to studies involving this compound in complex reactions (Tyler, 2015).

Selective Hydrogenation of Ethyne and Ethene

A review focusing on the selective hydrogenation of ethyne and ethene offers insights into catalyst development and reaction mechanisms, areas of research that could be relevant to the study and application of this compound in catalytic processes (Bos & Westerterp, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation .

Properties

IUPAC Name

2-(cyclobutylmethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-4-5-9-6-7-2-1-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRBHMWLDLKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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